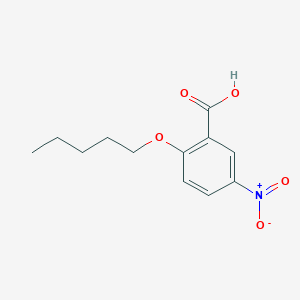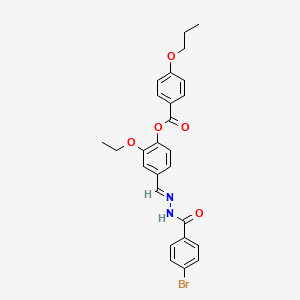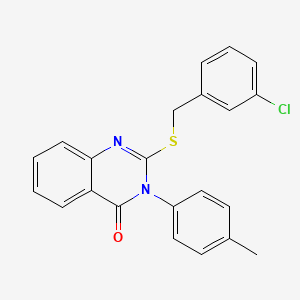
beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether is a compound known for its significant pharmacological properties. It is widely recognized for its antihistamine effects and is used in various medical applications, including the treatment of allergies and as a sedative .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether typically involves the reaction of benzhydrol with diethylaminoethanol in the presence of an acid catalyst. One common method includes using p-toluenesulfonyl chloride as a catalyst under solvent-free conditions at an oil bath temperature of 110°C . This method is favored for its operational simplicity, low reagent loading, high product yields, and short reaction time.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency.
化学反応の分析
Types of Reactions
Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Common substitution reactions involve the replacement of the ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of benzhydryl ether, such as benzhydryl alcohols, ketones, and substituted ethers.
科学的研究の応用
Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound is employed in studies related to cell signaling and receptor interactions.
Industry: The compound finds applications in the formulation of various pharmaceutical products and as an intermediate in the synthesis of other active pharmaceutical ingredients.
作用機序
The mechanism of action of beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether involves its interaction with histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms . The compound also has sedative properties due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .
類似化合物との比較
Similar Compounds
Diphenhydramine: Another antihistamine with similar sedative properties.
Chlorpheniramine: A less sedative antihistamine used for allergy relief.
Promethazine: Known for its strong sedative and antiemetic effects.
Uniqueness
Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether is unique due to its balanced profile of antihistamine and sedative effects. Unlike some other antihistamines, it provides effective allergy relief while also offering significant sedative properties, making it suitable for use in conditions where both effects are desired .
特性
CAS番号 |
63978-56-3 |
|---|---|
分子式 |
C21H30ClNO2 |
分子量 |
363.9 g/mol |
IUPAC名 |
2-(2-benzhydryloxyethoxy)-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-3-22(4-2)15-16-23-17-18-24-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20;/h5-14,21H,3-4,15-18H2,1-2H3;1H |
InChIキー |
AURIOMNMIRILLO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12003140.png)
![[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate](/img/structure/B12003148.png)



![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)





![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)

